molecular formula C16H15NO4 B5630655 3-{[(2-methylphenoxy)acetyl]amino}benzoic acid

3-{[(2-methylphenoxy)acetyl]amino}benzoic acid

Cat. No. B5630655
M. Wt: 285.29 g/mol
InChI Key: JRWPKEDNMDEAHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3-{[(2-methylphenoxy)acetyl]amino}benzoic acid involves preparing 2-{[(phenoxy or phenyl)acetyl]amino}benzoic acid derivatives from (phenoxy or phenyl)acetyl chloride and anthranilic acid derivatives in about 50% yield. These compounds show promise as inhibitors of 3α-hydroxysteroid dehydrogenase, suggesting potential anti-inflammatory activity (Daidone et al., 1995).

Molecular Structure Analysis

Studies on azo-benzoic acids, including those with structures akin to 3-{[(2-methylphenoxy)acetyl]amino}benzoic acid, have been characterized using NMR, UV–VIS, and IR spectroscopy, with molecular structures optimized using density functional theory. These analyses highlight the importance of acid-base dissociation and azo-hydrazone tautomerism in solution, dependent on solvent composition and pH (Baul et al., 2009).

Chemical Reactions and Properties

The reactivity of such compounds towards the synthesis of polymer and complex formations has been documented. For instance, the synthesis of hyperbranched poly(ester‐amide)s based on 3‐hydroxybenzoic acid and 3,5‐diaminobenzoic acid highlights the utility of these benzoic acid derivatives in polymer chemistry, showcasing their reactivity and potential for forming varied molecular architectures (Kricheldorf & Loehden, 1995).

Physical Properties Analysis

The preparation of 3,5-bis(4-aminophenoxy) benzoic acid and its subsequent use in synthesizing polyimide films demonstrate the significance of understanding the physical properties of such derivatives. These films exhibit high transmissivity, excellent UV absorption, and hydrophobic performances, indicating the physical properties' impact on material applications (Xu Yong-fen, 2012).

Chemical Properties Analysis

The synthesis and characterization of triorganotin(IV) complexes with benzoic acid derivatives reveal the chemical versatility of these compounds. The study offers insights into the coordination chemistry of benzoic acid derivatives, showing their ability to form complex structures with metals, which could influence their reactivity and stability (Baul et al., 2002).

Safety and Hazards

Specific safety and hazard information for “3-{[(2-methylphenoxy)acetyl]amino}benzoic acid” is not available in the sources I found. As with any chemical, appropriate safety precautions should be taken when handling it to prevent exposure and potential harm .

properties

IUPAC Name

3-[[2-(2-methylphenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-11-5-2-3-8-14(11)21-10-15(18)17-13-7-4-6-12(9-13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWPKEDNMDEAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Methylphenoxy)acetyl]amino}benzoic acid

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